molecular formula C19H16ClFN2O2S2 B4599349 3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B4599349
M. Wt: 422.9 g/mol
InChI Key: NFEPNZOWLYELOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are five-membered aromatic rings containing a sulfur atom.

Scientific Research Applications

3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide has several applications in scientific research:

Preparation Methods

The synthesis of 3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other thiophene derivatives, 3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share the thiophene core but differ in their substituents and applications, highlighting the versatility of thiophene derivatives in medicinal chemistry .

Properties

IUPAC Name

3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S2/c20-15-14-12(21)6-3-7-13(14)27-16(15)18(25)23-19-11(8-9-26-19)17(24)22-10-4-1-2-5-10/h3,6-10H,1-2,4-5H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEPNZOWLYELOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(SC=C2)NC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 2
3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 5
3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 6
3-chloro-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.